3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-5-one
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Overview
Description
3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-5-one is a compound that belongs to the class of indazole derivatives The trifluoromethyl group in its structure is known for its significant impact on the chemical and biological properties of the compound
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process often employs reagents such as trifluoromethyl iodide (CF3I) and a suitable radical initiator under specific conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoromethyl iodide, hydrogen peroxide, sodium borohydride, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce different functional groups into the compound .
Scientific Research Applications
3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-5-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: The compound is used in the development of advanced materials with specific properties, such as increased stability and reactivity
Mechanism of Action
The mechanism of action of 3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-5-one involves its interaction with molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to specific receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethyl ketones: These compounds share the trifluoromethyl group and exhibit similar chemical properties.
Indazole derivatives: Compounds with the indazole core structure, such as indole derivatives, have comparable biological activities.
Uniqueness
3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-5-one stands out due to the combination of the trifluoromethyl group and the indazole core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
1204221-98-6 |
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Molecular Formula |
C8H7F3N2O |
Molecular Weight |
204.15 g/mol |
IUPAC Name |
3-(trifluoromethyl)-1,4,6,7-tetrahydroindazol-5-one |
InChI |
InChI=1S/C8H7F3N2O/c9-8(10,11)7-5-3-4(14)1-2-6(5)12-13-7/h1-3H2,(H,12,13) |
InChI Key |
AVBAYOAVSLNNSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(CC1=O)C(=NN2)C(F)(F)F |
Purity |
95 |
Origin of Product |
United States |
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